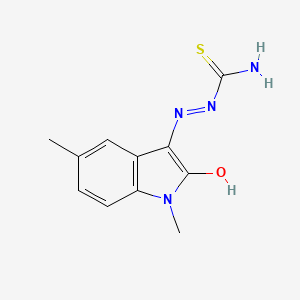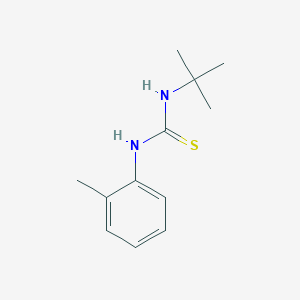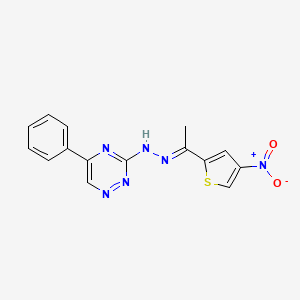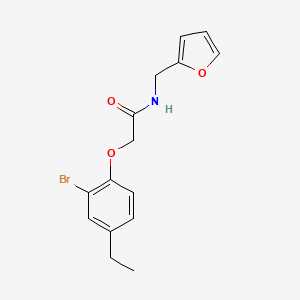
1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a thiosemicarbazone derivative of indole-2,3-dione, which is a versatile scaffold for the design and synthesis of biologically active molecules.
Mecanismo De Acción
The exact mechanism of action of 1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the activity of certain enzymes or proteins that are involved in the progression of various diseases. For example, the compound has been reported to inhibit the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the replication of certain viruses. The compound has also been shown to modulate the immune system and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone in lab experiments is its versatility. The compound can be easily synthesized and modified to generate a wide range of analogs with different biological activities. However, one of the limitations of using this compound is its potential toxicity. Like many other chemical compounds, 1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone. One of the most promising areas of research is the development of analogs with improved biological activity and reduced toxicity. Another area of research is the investigation of the compound's potential use as a diagnostic agent for cancer and other diseases. Additionally, the compound's mechanism of action could be further elucidated through structural and biochemical studies. Finally, the compound's potential therapeutic applications could be explored in more depth through preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been reported in the literature. The most common method involves the reaction of 1,5-dimethyl-1H-indole-2,3-dione with thiosemicarbazide in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid. The reaction proceeds under reflux conditions for a few hours to yield the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal activities. The compound has also been investigated for its potential use as a diagnostic agent for cancer and other diseases.
Propiedades
IUPAC Name |
(2-hydroxy-1,5-dimethylindol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-6-3-4-8-7(5-6)9(10(16)15(8)2)13-14-11(12)17/h3-5,16H,1-2H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEHBRCDFWCFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=S)N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)


![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)
